An In-depth Technical Guide on the Physical Properties of 3-Hydroxy-5-iodobenzoic Acid
An In-depth Technical Guide on the Physical Properties of 3-Hydroxy-5-iodobenzoic Acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Hydroxy-5-iodobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for this compound. This document includes a summary of its properties, detailed experimental protocols for their determination, and a workflow for chemical characterization.
Compound Identification
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IUPAC Name: 3-Hydroxy-5-iodobenzoic acid
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CAS Number: 50765-21-4[1]
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Molecular Formula: C₇H₅IO₃
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Synonyms: Benzoic acid, 3-hydroxy-5-iodo-
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Hydroxy-5-iodobenzoic acid. It is important to note that while data for closely related isomers is available, specific experimental values for this compound are not always present in the public domain.
| Property | Value | Source |
| Molecular Weight | 264.02 g/mol | [2][3] |
| Appearance | White to slightly beige powder (general for iodosalicylic acids) | [3][4] |
| Melting Point | Not explicitly available; Isomers have melting points in the range of 185-221 °C | [5][6][7] |
| Boiling Point | Predicted: 371.4±37.0 °C (for isomer 2-Hydroxy-5-iodobenzoic acid) | [7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol and ethanol (general for iodosalicylic acids) | [3][4] |
| pKa | Predicted: 2.67±0.10 (for isomer 2-Hydroxy-5-iodobenzoic acid) | [4] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 3-Hydroxy-5-iodobenzoic acid are outlined below. These are standardized protocols that can be applied by researchers.
The melting point can be determined using a digital melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
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Instrumentation: The capillary tube is placed in the heating block of a melting point apparatus.
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Data Acquisition: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
The shake-flask method is a common procedure for determining the solubility of a substance.
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Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
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Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).
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Sample Preparation: A precise amount of 3-Hydroxy-5-iodobenzoic acid is dissolved in a known volume of water or a water-cosolvent mixture.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Standard spectroscopic techniques are used to confirm the structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]
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¹H NMR Acquisition: A one-dimensional proton spectrum is acquired. Key signals would be expected for the aromatic protons and the hydroxyl and carboxylic acid protons. The aromatic protons will show splitting patterns influenced by the positions of the iodo and hydroxyl groups.
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¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to identify the number of unique carbon environments.[8]
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Infrared (IR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]
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Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[8] Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring.
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Mass Spectrometry (MS):
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Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) can be used.
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Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular formula.[9]
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Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like 3-Hydroxy-5-iodobenzoic acid.
Caption: A logical workflow for the characterization of a chemical compound.
References
- 1. 3-Hydroxy-5-iodobenzoic acid | 50765-21-4 [chemicalbook.com]
- 2. 3-Hydroxy-2-iodobenzoic acid | C7H5IO3 | CID 20668365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Iodobenzoic acid 98 618-51-9 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - 3-hydroxy-5-iodobenzoic acid (C7H5IO3) [pubchemlite.lcsb.uni.lu]
